2-bromo-3-chloro-5-nitrobenzaldehyde
Description
2-Bromo-3-chloro-5-nitrobenzaldehyde is a polyhalogenated aromatic aldehyde featuring bromo (position 2), chloro (position 3), and nitro (position 5) substituents on a benzaldehyde backbone.
Properties
CAS No. |
2092613-45-9 |
|---|---|
Molecular Formula |
C7H3BrClNO3 |
Molecular Weight |
264.5 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-3-chloro-5-nitrobenzaldehyde typically involves the bromination and chlorination of 5-nitrobenzaldehyde. One common method includes the reaction of 5-nitrobenzaldehyde with bromine and chlorine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out under controlled temperature conditions to ensure selective substitution at the desired positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-chloro-5-nitrobenzaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) or reducing agents like sodium borohydride.
Condensation Reactions: Amines or hydrazines in the presence of acid or base catalysts.
Major Products:
Nucleophilic Substitution: Substituted benzaldehydes with different functional groups.
Reduction: 2-Bromo-3-chloro-5-aminobenzaldehyde.
Condensation Reactions: Schiff bases or hydrazones with various substituents.
Scientific Research Applications
Chemistry: 2-Bromo-3-chloro-5-nitrobenzaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique reactivity makes it a valuable building block in organic synthesis .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to bioactive molecules. It can be used to synthesize compounds with antimicrobial, antifungal, or anticancer properties .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical transformations makes it a versatile intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-bromo-3-chloro-5-nitrobenzaldehyde is primarily based on its functional groups. The nitro group can undergo reduction to form reactive intermediates, while the aldehyde group can participate in nucleophilic addition reactions. These reactive intermediates can interact with biological molecules, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and the nature of the compounds derived from this compound .
Comparison with Similar Compounds
Substituent Positioning and Functional Group Variations
The table below compares 2-bromo-3-chloro-5-nitrobenzaldehyde with structurally related compounds, emphasizing substituent positions, molecular weights, and key properties:
Reactivity and Electronic Effects
- Electron-Withdrawing Effects: The target compound’s Cl (3) and NO₂ (5) groups enhance its electrophilicity compared to analogs like 3-bromo-5-nitrobenzaldehyde (lacks Cl) . This makes it more reactive toward nucleophilic aromatic substitution (NAS) or cross-coupling reactions.
- Solubility : Compounds with polar groups (e.g., 2-bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde ) exhibit higher solubility in polar solvents compared to the target compound, which lacks hydroxyl or methoxy substituents .
- Acidity : The OH group in 3-bromo-2-hydroxy-5-nitrobenzaldehyde increases its acidity (pKa ~8-10), enabling deprotonation under mild conditions, unlike the target compound’s neutral Cl substituent .
Research Implications
The unique substitution pattern of This compound positions it as a versatile intermediate for:
Pharmaceutical Synthesis: Potential precursor for kinase inhibitors or antimicrobial agents due to its electron-deficient aromatic ring.
Material Science : Functionalization into ligands for metal-organic frameworks (MOFs) or catalysts.
Further studies are needed to explore its crystallographic properties (e.g., via SHELX software ) and optimize synthetic routes for scalability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
